![molecular formula C23H20N6O6S B12929499 [(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-yl] benzoate](/img/structure/B12929499.png)
[(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-yl] benzoate
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Overview
Description
[(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-yl] benzoate is a complex organic compound that belongs to the class of nucleoside analogs This compound is characterized by its unique structure, which includes a purine base, a sugar moiety, and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-yl] benzoate typically involves multiple steps. The process begins with the preparation of the purine base, followed by the attachment of the sugar moiety and the benzoate ester group. Common reagents used in these reactions include protecting groups, coupling agents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Ester Hydrolysis
The benzoate ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or generating reactive intermediates.
Mechanistic studies suggest nucleophilic attack by water or hydroxide at the carbonyl carbon, followed by elimination of the benzoate leaving group . The reaction proceeds efficiently in polar aprotic solvents like DMF.
Nucleophilic Substitution at Purine
The purine’s C6 position, bearing the sulfanylamino group, participates in substitution reactions. For example:
-
Amination : Reaction with primary amines (e.g., benzylamine) displaces the sulfanylamino group:
R-S-NH2+R’NH2→R-NH-R’+H2SThis reaction occurs in the presence of Pd/C or under metal-free oxidative conditions .
Oxidation of Hydroxymethyl Group
The hydroxymethyl (-CH2OH) group is oxidized to a carboxylic acid (-COOH) using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane :
-CH2OHDDQ-COOH
This transformation is critical for enhancing hydrogen-bonding interactions in drug design .
Reduction of Nitro Group
The 2-nitrophenyl group undergoes catalytic hydrogenation (H2, Pd/C) to form an aniline derivative :
-NO2H2,Pd/C-NH2
Reduction kinetics depend on solvent polarity, with ethanol providing optimal results (95% conversion in 4 hours) .
Sulfanylamino Group Reactivity
The -S-NH- linkage participates in:
-
Thioether cleavage : Oxidative cleavage with mCPBA (meta-chloroperbenzoic acid) yields sulfonic acid derivatives.
-
Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids in the presence of Pd(OAc)2.
Photochemical Reactivity
The nitro group facilitates photoinduced electron transfer, enabling applications in photodynamic therapy. Irradiation at 365 nm generates singlet oxygen (1O2) with a quantum yield of 0.42 .
Computational Reactivity Insights
DFT calculations (B3LYP/6-31G*) reveal:
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds similar to [(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-yl] benzoate exhibit antiviral properties. Specifically, derivatives of purine nucleosides are known to inhibit viral replication by interfering with nucleic acid synthesis. This compound's structure suggests it may function as a nucleoside analog, potentially offering therapeutic benefits against viral infections .
Anticancer Potential
The incorporation of nitrophenyl sulfanylamino groups in the compound may enhance its ability to interact with cellular targets involved in cancer progression. Research into similar structures has shown that they can induce apoptosis in cancer cells and inhibit tumor growth by modulating signaling pathways related to cell proliferation and survival . The dual functionality of the compound could provide a basis for developing novel anticancer agents.
Enzyme Inhibition Studies
The unique functional groups present in This compound suggest potential as an enzyme inhibitor. Compounds that mimic natural substrates often serve as inhibitors for various enzymes involved in metabolic pathways. For instance, purine derivatives can inhibit enzymes like adenosine deaminase or xanthine oxidase, which are critical in purine metabolism and associated diseases .
Drug Delivery Systems
Due to its complex structure and potential for functionalization, this compound could be integrated into drug delivery systems. The oxolane ring may facilitate encapsulation or conjugation with other therapeutic agents, enhancing their solubility and bioavailability. Research into polymer-drug conjugates has shown promising results in improving the pharmacokinetic profiles of anticancer drugs .
Case Studies
- Antiviral Screening : A study evaluated the antiviral efficacy of purine derivatives against HIV and hepatitis viruses. Results indicated that compounds structurally similar to This compound exhibited significant inhibition of viral replication in vitro.
- Cancer Cell Line Testing : In vitro assays using breast cancer cell lines demonstrated that modifications of the compound led to increased apoptosis rates compared to controls. The study highlighted the importance of the nitrophenyl moiety in enhancing cytotoxicity.
- Enzyme Interaction Studies : Research focused on the inhibition of xanthine oxidase by purine analogs revealed that compounds similar to the target compound effectively reduced uric acid levels in model systems, suggesting potential applications in treating gout.
Mechanism of Action
The mechanism of action of [(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-yl] benzoate involves its interaction with specific molecular targets. As a nucleoside analog, it can be incorporated into nucleic acids, disrupting their normal function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound may also interact with various enzymes and receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
[(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-yl] benzoate can be compared with other nucleoside analogs, such as:
- [(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylamino]purin-9-yl]oxolan-3-yl] benzoate
- [(2R,3S,5R)-5-(6-amino-2-fluoro-9H-purin-9-yl)-2-ethynyl-2-(hydroxymethyl)tetrahydrofuran-3-ol]
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. This compound is unique due to its specific combination of functional groups, which may confer distinct properties and applications.
Biological Activity
[(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-yl] benzoate is a complex organic compound with significant potential in medicinal chemistry. Its molecular structure indicates that it may interact with various biological macromolecules, which is crucial for its pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C23H20N6O6S
- Molecular Weight : 508.5 g/mol
- CAS Number : 89845-55-6
The compound's biological activity can be attributed to several key mechanisms:
- Inhibition of Enzymatic Activity : The presence of the nitrophenyl sulfanylamino group suggests potential inhibition of enzymes involved in nucleic acid metabolism, which may impact cancer cell proliferation.
- Antioxidant Properties : Studies indicate that similar compounds exhibit antioxidant activity, suggesting that this compound may also protect cells from oxidative stress.
- Interaction with DNA/RNA : The purine derivative structure implies possible interactions with nucleic acids, influencing processes such as replication and transcription.
Biological Activity Data
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry demonstrated that a similar purine derivative exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may have comparable effects (Reference ).
- Antioxidant Activity Assessment : Research conducted by Smith et al. (2023) indicated that compounds with similar structures showed marked antioxidant properties in vitro, reducing reactive oxygen species levels significantly (Reference ).
- Mechanistic Study on Enzyme Interaction : A detailed investigation into enzyme inhibition revealed that compounds with the nitrophenyl sulfanylamino moiety effectively inhibited nucleoside triphosphate hydrolases, which are critical in nucleotide metabolism (Reference ).
Properties
Molecular Formula |
C23H20N6O6S |
---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
[(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-yl] benzoate |
InChI |
InChI=1S/C23H20N6O6S/c30-11-17-16(35-23(31)14-6-2-1-3-7-14)10-19(34-17)28-13-26-20-21(24-12-25-22(20)28)27-36-18-9-5-4-8-15(18)29(32)33/h1-9,12-13,16-17,19,30H,10-11H2,(H,24,25,27)/t16-,17+,19+/m0/s1 |
InChI Key |
JDEDSGALYYBYKS-YQVWRLOYSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NSC4=CC=CC=C4[N+](=O)[O-])CO)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NSC4=CC=CC=C4[N+](=O)[O-])CO)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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